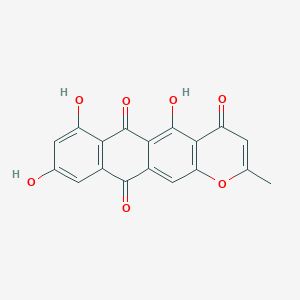

Topopyrone D

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H10O7 |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

5,7,9-trihydroxy-2-methylnaphtho[2,3-g]chromene-4,6,11-trione |

InChI |

InChI=1S/C18H10O7/c1-6-2-10(20)15-12(25-6)5-9-14(18(15)24)17(23)13-8(16(9)22)3-7(19)4-11(13)21/h2-5,19,21,24H,1H3 |

InChI Key |

WKOUXLOBNJWENY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O |

Synonyms |

topopyrone D |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Fungal Bioprospecting and Microbial Sources of Topopyrone D

This compound, along with its analogues Topopyrone A, B, and C, was discovered during a screening program aimed at identifying inhibitors of human topoisomerase I. nih.gov This discovery highlighted specific fungal strains as producers of these bioactive compounds.

The fungal strain Phoma sp. BAUA2861 has been identified as a significant producer of topopyrones. researchgate.net Cultures of this fungus were found to yield all four topopyrone compounds: A, B, C, and D. nih.gov The genus Phoma is known for producing a wide array of secondary metabolites with diverse biological activities, including anthraquinones. researchgate.netresearchgate.net The isolation of this compound from this strain underscores the importance of bioprospecting within this fungal genus for novel chemical entities. researchgate.net

In addition to Phoma, a strain of Penicillium, identified as Penicillium sp. BAUA4206, was also found to produce topopyrones. nih.gov Specifically, Topopyrone C and D were isolated from the culture broth of this fungus. nih.gov The genus Penicillium is a well-known and prolific source of various secondary metabolites, including antibiotics and pigments. researchgate.net The production of this compound by this Penicillium strain further demonstrates the metabolic diversity within this genus.

| Producing Fungal Strain | Topopyrones Produced |

| Phoma sp. BAUA2861 | Topopyrone A, B, C, D |

| Penicillium sp. BAUA4206 | Topopyrone C, D |

Phoma sp. BAUA2861 as a Producer Strain

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation and purification of this compound from fungal culture broths involve a multi-step process that leverages modern extraction and chromatographic techniques.

The initial step involves extracting the compounds from the culture broth. Following extraction, the crude product containing the topopyrones is obtained by evaporating the solvent. jst.go.jp A key challenge in the purification of this compound is its poor solubility in common organic solvents. jst.go.jp To overcome this, a chemical modification step known as acetylation is employed. jst.go.jp The crude extract is treated with acetic anhydride (B1165640) and pyridine, which converts the hydroxyl groups on the topopyrone molecules into acetyl groups, forming more soluble triacetate derivatives. jst.go.jpresearchgate.net This derivatization is a crucial step that facilitates subsequent purification. jst.go.jp

Following acetylation, the mixture of acetylated compounds is subjected to silica (B1680970) gel column chromatography . jst.go.jp This is a form of adsorption chromatography where the stationary phase is silica gel, a porous form of silicon dioxide. sigmaaldrich.comyoutube.comsilicycle.com The separation principle relies on the differential affinity of the compounds in the mixture for the silica gel surface versus the mobile phase (the solvent system). youtube.com A solvent system, such as n-hexane/ethyl acetate, is used as the mobile phase to carry the compounds through the column. jst.go.jp By carefully selecting the solvent system, compounds with different polarities travel through the column at different rates, allowing for their separation into distinct fractions. youtube.comatlantis-press.com This process allows for the isolation of this compound triacetate from other acetylated compounds like Topopyrone C triacetate. jst.go.jp

| Isolation Step | Technique/Reagent | Purpose |

| 1. Initial Extraction | Solvent Extraction | To separate crude topopyrones from the fungal culture broth. |

| 2. Chemical Modification | Acetylation (Acetic Anhydride/Pyridine) | To increase the solubility of the compounds for easier handling and purification. jst.go.jp |

| 3. Purification | Silica Gel Column Chromatography | To separate the acetylated this compound from other compounds based on polarity. jst.go.jp |

Optimization of Fermentation Conditions for Enhanced this compound Yield

While specific studies detailing the optimization of fermentation parameters exclusively for this compound production are not extensively documented in the available literature, the principles for enhancing secondary metabolite yields from fungal cultures are well-established. researchgate.net Optimization is a critical step for increasing the titre, productivity, and yield of a desired compound, making the production process more efficient and economically viable. researchgate.netplos.org

For fungal fermentations, including those of Phoma and Penicillium species, several key parameters are typically optimized. researchgate.netsemanticscholar.orgajol.infoscielo.br These can be broadly categorized into nutritional and environmental factors.

Nutritional Factors:

Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose, soluble starch) are crucial as it provides the basic building blocks for metabolites. researchgate.netplos.org

Nitrogen Source: Organic (e.g., peptone, yeast extract) and inorganic nitrogen sources are essential for fungal growth and the synthesis of enzymes involved in secondary metabolism. semanticscholar.orgnih.gov

Mineral Salts: The presence of salts like phosphates (e.g., K₂HPO₄) and sulfates (e.g., MgSO₄) is important for maintaining osmotic balance and acting as cofactors for enzymes. researchgate.netnih.gov

Environmental and Physical Factors:

pH: The initial pH of the culture medium significantly influences nutrient uptake and enzyme activity. Most fungi have an optimal pH range for growth and metabolite production, often in the acidic to neutral range. researchgate.netresearchgate.netpeerj.com

Temperature: Temperature affects the rate of fungal growth and enzymatic reactions. A specific optimal temperature must be maintained for maximum production. ajol.infoscielo.brpeerj.com

Agitation and Aeration: In submerged fermentation, the rotation speed and airflow rate determine the level of dissolved oxygen and nutrient distribution in the medium, which are critical for aerobic fungi. scientificbio.commdpi.com

Inoculum Size and Fermentation Time: The amount of initial fungal culture (inoculum) and the total duration of the fermentation process are optimized to harvest the product at its peak concentration. plos.orgmdpi.com

Methodologies like Response Surface Methodology (RSM) are often employed to systematically optimize these multiple variables, identifying the ideal conditions for maximizing the yield of the target metabolite. plos.orgnih.govpeerj.com It is highly probable that similar optimization strategies would be applied to enhance the production of this compound from its fungal sources.

| Parameter Category | Specific Factors for Optimization | Potential Impact on Yield |

| Nutritional | Carbon Source, Nitrogen Source, Mineral Salts | Affects fungal biomass and precursor availability for biosynthesis. researchgate.netplos.org |

| Environmental | pH, Temperature, Agitation, Aeration | Influences enzyme activity, metabolic rate, and nutrient uptake. researchgate.netpeerj.com |

| Process | Inoculum Size, Fermentation Duration | Determines the timing of peak production and overall process efficiency. plos.orgmdpi.com |

Biosynthetic Pathways and Genetic Foundations of Topopyrone D

Elucidation of Polyketide Synthase (PKS) Systems in Topopyrone Biosynthesis

The biosynthesis of topopyrones, including Topopyrone D, originates from a polyketide pathway. The foundational steps are governed by a non-reducing iterative type I polyketide synthase (NR-PKS). jst.go.jp Molecular genetic studies on the fungus Phoma sp. (strain BAUA2861), a known producer of topopyrones A, B, C, and D, led to the cloning and identification of the genes responsible for their biosynthesis. jst.go.jpnih.gov From this fungus, two NR-PKS genes, designated pnk1 and pnk2, were isolated. jst.go.jp To determine their specific roles, these genes were expressed in a heterologous host, Aspergillus oryzae. This technique allows for the functional analysis of the enzymes encoded by these genes. jst.go.jpnih.gov The results demonstrated that the pnk2 gene is responsible for producing the core structure of topopyrones. jst.go.jpmendeley.com

Characterization of Non-Reducing Iterative Type I Polyketide Synthase (NR-PKS)

The enzyme encoded by the pnk2 gene, PNK2, was identified as a non-reducing iterative type I polyketide synthase (NR-PKS). jst.go.jp This classification is based on its structure and mechanism, which shares similarities with the biosynthesis of other fungal polyketides like naphthopyrones and anthraquinones. jst.go.jp

Type I PKS: These are large, multifunctional enzymes composed of several domains integrated into a single polypeptide chain. Each domain catalyzes a specific step in the polyketide chain assembly. wikipedia.org

Iterative: Unlike modular PKSs that use a different module for each extension step, iterative PKSs use the same set of domains repeatedly to construct the entire polyketide chain.

Non-Reducing (NR): During the biosynthesis process, the β-keto groups formed after each condensation step are not reduced. This lack of reduction is crucial for the subsequent cyclization reactions that form the characteristic aromatic structure of the anthraquinone (B42736) core. jst.go.jp

The PNK2 synthase is specifically a nonaketide synthase, meaning it constructs a nine-ketide chain as the precursor to the topopyrone scaffold. jst.go.jp

Role of the pnk2 Gene in this compound and Topopyrone C Production

The definitive function of the pnk2 gene was established through heterologous expression in Aspergillus oryzae. jst.go.jpnih.gov When the pnk2 gene was expressed in this host, the resulting transformant produced Topopyrone C, this compound, and another related compound, haematommone. jst.go.jpnih.govmendeley.com This outcome confirmed that the pnk2 gene encodes the specific nonaketide synthase required for the biosynthesis of the topopyrone backbone. jst.go.jp The production of both Topopyrone C and D in this experiment highlights the central role of the PNK2 enzyme in forming the direct precursors to these molecules. jst.go.jp

| Gene | Producing Organism | Encoded Enzyme | Function | Products from Heterologous Expression |

| pnk2 | Phoma sp. BAUA2861 | Topopyrone Nonaketide Synthase (PNK2) | Catalyzes the formation of the polyketide backbone for topopyrones. jst.go.jpjst.go.jp | Topopyrone C, this compound, Haematommone. jst.go.jp |

Mechanistic Steps of Anthraquinone Core and Pyrone Ring Formation

The formation of the complex topopyrone structure involves a series of precise enzymatic steps following the initial polyketide chain synthesis. The process begins with the assembly of a linear polyketide chain, which then undergoes several cyclization and modification reactions to yield the final anthraquinone-pyrone fused ring system. jst.go.jp

Condensation of Acetyl-CoA and Malonyl-CoAs

The biosynthesis is initiated by the PNK2 enzyme, which functions as a nonaketide synthase. jst.go.jp The process starts with a single molecule of acetyl-CoA as the starter unit. This starter unit is then sequentially condensed with eight molecules of malonyl-CoA. jst.go.jp Each condensation step extends the growing polyketide chain by two carbon atoms, ultimately resulting in a linear 18-carbon nonaketide intermediate still bound to the enzyme. jst.go.jp

Cyclization Processes and Intermediate Anthrone (B1665570) Formation

Following the assembly of the nonaketide chain, a series of cyclization reactions occurs. jst.go.jp The first key step is an intramolecular aldol (B89426) condensation that forms a bicyclic intermediate. jst.go.jp Subsequent cyclization, catalyzed by a cyclase domain (CLC), leads to the formation of the third ring and the release of the product from the PKS enzyme as an anthrone. jst.go.jp This anthrone molecule is a crucial intermediate in the pathway. In fungi, this anthrone can then be oxidized to the more stable anthraquinone structure, a reaction that can occur either enzymatically or non-enzymatically. jst.go.jp

Enzymatic Post-Polyketide Modifications

After the formation of the anthraquinone core, further modifications are required to generate the final this compound structure. These post-PKS modifications include the formation of the distinctive pyrone ring. jst.go.jp The process involves the hemiketal formation between a diketide side chain and a phenolic hydroxyl group on the anthraquinone core. jst.go.jp Subsequent dehydration of this hemiketal intermediate results in the formation of the stable γ-pyrone ring. jst.go.jp This cyclization can result in either a linear or an angular fusion of the pyrone ring to the anthraquinone skeleton. jst.go.jp

Additionally, it has been suggested that this compound can be formed from Topopyrone C through a Wessely-Moser type rearrangement. nih.gov This type of reaction involves the cleavage and reformation of bonds, leading to the migration of a side chain on the aromatic core, which accounts for the structural difference between the linear Topopyrone C and the angular this compound.

Proposed Role of Halogenase Genes in Topopyrone Derivatization

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Understanding complex biosynthetic pathways often requires expressing the relevant genes in a well-characterized host organism, a technique known as heterologous expression. nih.govmdpi.com This approach is particularly valuable when the native producer is difficult to cultivate or genetically manipulate.

For this compound, researchers successfully cloned the non-reducing iterative type I polyketide synthase gene, pnk2, from Phoma sp. BAUA2861 and expressed it in the filamentous fungus Aspergillus oryzae. jst.go.jp A. oryzae is a widely used heterologous host due to its established genetic tools and ability to produce complex secondary metabolites.

The expression of the single pnk2 gene in A. oryzae resulted in the production of Topopyrone C, this compound, and haematommone. jst.go.jp This result was pivotal, as it unequivocally confirmed that pnk2 encodes the topopyrone nonaketide synthase, the central enzyme in the pathway. jst.go.jp The successful production of this compound in this heterologous system demonstrates its power in assigning function to biosynthetic genes. jst.go.jprsc.org Future work aims to co-express the pnk2 gene with the putative halogenase gene in A. oryzae to achieve an efficient biological production system for the chlorinated and more potent Topopyrones A and B. jst.go.jp

Synthetic Methodologies and Strategies for Topopyrone D and Analogues

Total Synthesis Approaches to the Topopyrone Core Structure

The construction of the central anthraquinone (B42736) framework of Topopyrone D is a critical aspect of its total synthesis. Researchers have explored several methodologies, including convergent strategies, functionalization of aromatic systems, and classic cycloaddition and acylation reactions.

Application of Directed Aromatic Functionalization (DAF)

Directed Aromatic Functionalization (DAF) has proven to be a powerful tool in the synthesis of complex aromatic natural products, including this compound. nih.govnih.gov This methodology allows for the regioselective functionalization of aromatic rings, which is crucial for the precise construction of the substituted anthraquinone core. nih.gov The application of DAF, particularly directed ortho-metalation, has been instrumental in facilitating the assembly of key molecular subunits required for the total synthesis of Topopyrones B and D. nih.govnih.govbeilstein-journals.org The value of DAF is highlighted by the difficulty in envisioning an efficient synthetic route to topopyrones without employing this technology. nih.govbeilstein-journals.org

Metalation and Metal-Halogen Exchange Methodologies

Metalation and metal-halogen exchange reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.orgarkat-usa.org In the synthesis of this compound, these methods are key for constructing the anthraquinone skeleton. ubc.ca A pivotal step involves a tandem directed ortho-metalation followed by a metal-halogen exchange, which allows for a convergent assembly of the core structure. ubc.caresearchgate.net For instance, an organolithium species can be generated via halogen-metal exchange from a bromo-aromatic precursor using reagents like t-BuLi. nih.govbeilstein-journals.org This reactive intermediate then participates in subsequent bond-forming reactions to build the polycyclic system. nih.govbeilstein-journals.org The choice of base is critical; for example, a benzamide (B126) intermediate in the synthesis of Topopyrone B was resistant to deprotonation with sec-BuLi–TMEDA but was successfully metalated using the more basic t-BuLi–TMEDA complex. d-nb.infobeilstein-journals.org

| Reagent/Condition | Purpose in Synthesis | Reference |

| t-BuLi | Halogen-metal exchange to generate organolithium species. | beilstein-journals.org, nih.gov |

| sec-BuLi–TMEDA | Attempted deprotonation (unsuccessful in a specific case). | beilstein-journals.org |

| t-BuLi–TMEDA | Successful deprotonation of a resistant benzamide. | beilstein-journals.org, d-nb.info |

Key Cycloaddition Reactions (e.g., Diels-Alder) in Topopyrone Skeleton Assembly

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the formation of six-membered rings and has been effectively utilized in the synthesis of the topopyrone skeleton. acs.orgnih.govwikipedia.org This reaction allows for the reliable construction of the cyclohexene (B86901) ring that is a part of the anthraquinone system, often with good control over regiochemistry and stereochemistry. wikipedia.orgebsco.com In the total synthesis of topopyrones, novel dienes have been employed in Diels-Alder reactions to efficiently assemble the core structure. acs.orgnih.gov This strategy provides a robust method for introducing the necessary chemical complexity for the final natural product. acs.orgnih.gov

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings and has been applied to the synthesis of topopyrones. sigmaaldrich.com A key challenge in Friedel-Crafts reactions on substituted phenols is controlling the regioselectivity. researchgate.net In the synthesis of topopyrones, a titanium-mediated ortho-directed Friedel-Crafts acylation was a crucial step. acs.orgnih.gov Specifically, the reaction of a phenol (B47542) intermediate with an acyl chloride in the presence of titanium tetrachloride (TiCl₄) in 1,2-dichloroethane (B1671644) selectively introduced the acyl side chain at the desired ortho position, leading to a key intermediate for the synthesis of Topopyrone A. rsc.org This regiocontrolled acylation demonstrates the utility of Lewis acids in directing the outcome of electrophilic aromatic substitution in complex settings. rsc.org

Stereoselective Synthesis Considerations

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's biological activity. uou.ac.in In the synthesis of this compound, controlling the stereochemistry is a significant challenge. The molecule contains chiral centers, and achieving the correct configuration is essential. uou.ac.inyoutube.com

One of the key stereochemical features of some topopyrone synthetic intermediates is atropisomerism, a type of chirality arising from restricted rotation around a single bond. In the synthesis of this compound, a TIPS-protected intermediate exhibited atropisomerism. nih.govbeilstein-journals.org However, upon desilylation to the corresponding alcohol, the atropisomerism was no longer observed, resulting in a single compound as confirmed by NMR spectroscopy. nih.govbeilstein-journals.org This observation simplifies the latter stages of the synthesis.

The development of stereoselective synthetic methods often relies on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. wikipedia.org While the provided search results highlight the successful total syntheses of this compound, they emphasize the construction of the achiral anthraquinone core and the resolution of atropisomerism more than the specific strategies for inducing the chirality at the stereocenters of the side chain. Further investigation into the specific methods used to establish the stereochemistry of the pyrone-containing side chain would be necessary for a complete picture of the stereoselective synthesis of this compound.

Semi-synthetic Pathways from Related Natural Products

The investigation into semi-synthetic routes for this compound, which would involve the chemical modification of structurally related natural products, is not extensively documented in publicly available scientific literature. Topopyrones are fungal metabolites, and while fungi produce a vast array of anthraquinone compounds, no direct semi-synthetic conversion of a precursor natural product to this compound has been reported. nih.gov

Theoretically, a plausible semi-synthetic strategy could commence from a more abundant, structurally similar natural anthraquinone. For instance, a precursor possessing the core anthraquinone skeleton could potentially be elaborated to introduce the fused 1,4-pyrone ring and the specific oxygenation and alkylation patterns characteristic of this compound. This would likely involve a series of functional group interconversions, such as selective demethylation, hydroxylation, and the construction of the pyrone ring through reactions like the Baker–Venkataraman rearrangement or related cyclization strategies. The feasibility of such an approach would be contingent on the availability of a suitable starting natural product and the development of highly regioselective reactions to modify the anthraquinone core without resorting to extensive use of protecting groups.

Development of Efficient and Scalable Synthetic Routes

The total synthesis of this compound and its analogues has been a significant focus of research, leading to the development of several innovative and efficient routes. These strategies have been crucial for confirming the structure of the natural products and for providing access to analogues for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov

A notable approach to the total synthesis of this compound was reported by Ciuffolini and colleagues. beilstein-journals.orgd-nb.info Their strategy is centered on a convergent assembly of the anthraquinone core. A key aspect of this synthesis involves the application of directed aromatic functionalization, a powerful tool for the regioselective construction of highly substituted aromatic systems. beilstein-journals.orgd-nb.info

The synthesis of this compound, as outlined in one of the successful total syntheses, involves several key transformations. d-nb.info A crucial step is the union of two key fragments: a substituted benzamide and a functionalized aldehyde. d-nb.info The synthesis of the aldehyde fragment, which is a common building block for all topopyrones, is achieved through a sequence of reactions starting from simpler precursors. d-nb.info

Another efficient total synthesis of all four naturally occurring topopyrones, including this compound, was developed by Hecht and coworkers. nih.gov Key elements of their approach include the use of Diels-Alder reactions with novel dienes and a titanium-mediated ortho-directed Friedel-Crafts acylation to construct the anthraquinone skeleton. nih.gov This methodology also allowed for the synthesis of chlorinated analogues from a late-stage intermediate. nih.gov

The table below summarizes a representative synthetic sequence for this compound, highlighting the key reactions and intermediates.

| Step | Reactants | Key Reagents and Conditions | Product | Yield | Reference |

| 1 | Substituted Benzamide (56) and Aldehyde (65) | 1. sec-BuLi, TMEDA, -78 °C; 2. t-BuLi | Anthraquinone Intermediate (69) | ~20% (one-pot) | d-nb.info |

| 2 | Anthraquinone Intermediate (69) | TBAF | Alcohol Intermediate | Not specified | d-nb.info |

| 3 | Alcohol Intermediate | IBX | Ketone (74) | Not specified | d-nb.info |

| 4 | Ketone (74) | 48% aqueous HBr, AcOH, reflux | This compound (54) | Quantitative | d-nb.info |

Chemical Modification and Derivatization Studies of Topopyrone D

Rational Design and Synthesis of Topopyrone D Analogues

The rational design of this compound analogues is primarily driven by the need to understand the structural requirements for its biological activity and to develop more potent or selective compounds. A key objective in this area has been the creation of synthetic pathways that are not only efficient but also flexible enough to allow for the production of various analogues for SAR studies. nih.govbeilstein-journals.org

One of the notable achievements in this field is the total synthesis of Topopyrones B and D by the Ciufolini group. nih.govubc.ca Their approach was designed to be straightforward and suitable for generating derivatives. nih.gov The synthetic strategy relied on Directed Aromatic Functionalization (DAF) technology to construct the key molecular subunits. beilstein-journals.org The synthesis involved the careful assembly of two primary fragments. A key step was the union of an aldehyde component with a diethylamide, which was achieved through lithiation and subsequent reaction. beilstein-journals.org

The general retrosynthetic logic for the linear series of topopyrones, including this compound, involves breaking the molecule down into more manageable subunits. beilstein-journals.org For this compound, the synthesis was successfully completed by desilylating a key intermediate, followed by oxidation and treatment with aqueous hydrobromic acid in acetic acid, which afforded the final product in quantitative yield. beilstein-journals.org This synthetic route provides a platform for creating analogues by modifying the precursor fragments before their assembly.

Table 1: Key Reactions in the Total Synthesis of this compound This table is interactive. Click on the headers to sort.

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Fragment Coupling | Aldehyde 65, Amide 56 | Lithiation (e.g., t-BuLi) | Coupled intermediate 68 | Modest | beilstein-journals.org |

| Desilylation | Silyl-protected intermediate 69 | TBAF (Tetrabutylammonium fluoride) | Alcohol intermediate | - | beilstein-journals.org |

| Oxidation | Alcohol intermediate | IBX (2-Iodoxybenzoic acid) | Ketone 74 | - | beilstein-journals.org |

| Final Cyclization | Ketone 74 | 48% aq. HBr in AcOH, reflux | This compound (54) | Quantitative | beilstein-journals.org |

Introduction of Halogen Substituents and Their Impact on Structural Features

The presence and nature of halogen substituents on the topopyrone scaffold are known to be significant contributors to their biological potency. nih.govacs.org Biochemical assays have suggested that both the orientation of the fused 1,4-pyrone ring and the specific halogen substituents play an important role in the ability of topopyrones to act as topoisomerase poisons. nih.govacs.org For instance, Topopyrone B, a brominated analogue, is a potent inhibitor of topoisomerase I. researchgate.netbeilstein-journals.org

The introduction of halogens into the anthraquinone (B42736) core, which forms the backbone of topopyrones, can be achieved through various synthetic methods. beilstein-journals.org While specific halogenation studies on the fully assembled this compound are not extensively detailed, the synthesis of related halogenated anthraquinones provides insight into potential strategies. beilstein-journals.orgresearchgate.net

From a structural standpoint, introducing halogen atoms impacts the molecule in several ways:

Inductive and Resonance Effects : Halogens exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. libretexts.org This electronic perturbation can influence the molecule's ability to interact with its biological targets. libretexts.orglibretexts.org

Steric and Conformational Effects : The size of the halogen atom (I > Br > Cl > F) can create steric hindrance, potentially influencing the planarity of the ring system or the conformation of side chains. libretexts.orgbeilstein-journals.org In biaryl systems, which are structurally related to the junction in topopyrones, halogen substitution can increase the rotational energy barrier, potentially leading to atropisomerism, a phenomenon observed in some topopyrone synthetic intermediates. beilstein-journals.org

Halogen Bonding : The electropositive region on a halogen atom (the σ-hole) can form non-covalent interactions with electron-rich atoms, which could play a role in target binding. tamuc.edu The strength of this interaction is influenced by the polarizability of the halogen. tamuc.edu

Table 2: Influence of Halogenation on Molecular Properties This table is interactive. Click on the headers to sort.

| Property | Effect of Halogen Introduction | Mechanism | Reference |

|---|---|---|---|

| Electronic Character | Deactivation of aromatic ring to electrophilic attack | Strong inductive electron withdrawal outweighs resonance donation | libretexts.org |

| Reactivity Directing | Ortho, para-directing for electrophilic substitution | Resonance stabilization of the intermediate carbocation | libretexts.org |

| Conformation | Increased rotational barriers, potential atropisomerism | Steric bulk of the halogen substituent | beilstein-journals.org |

| Intermolecular Interactions | Potential for halogen bonding | Formation of a σ-hole on the halogen atom | tamuc.edu |

Regioselective Functionalization Strategies

Achieving regioselectivity—the control over the position of chemical modifications—is paramount in the synthesis of complex molecules like this compound. beilstein-journals.org The Ciufolini group's synthesis of Topopyrones B and D prominently features the use of Directed Aromatic Functionalization (DAF) strategies. beilstein-journals.orgbeilstein-journals.org This approach utilizes directing groups to control the position of metallation (and subsequent functionalization) on an aromatic ring.

In their synthetic route, a diethylamide group served as a directed metalation group (DMG). beilstein-journals.org Treatment with a strong base like sec-butyllithium (B1581126) (sec-BuLi) in the presence of TMEDA (tetramethylethylenediamine) selectively removes a proton from the position ortho to the amide. The resulting organolithium species can then react with an electrophile to introduce a new functional group at that specific position. This process was used iteratively to build up the complex substitution pattern required for the topopyrone core. beilstein-journals.org Such strategies are essential to avoid the formation of undesired isomers and to ensure the efficiency of the total synthesis. mdpi.comrsc.org

Creation of Water-Soluble Derivatives for Mechanistic Probes

Understanding the mechanism of action of this compound, particularly its interaction with DNA, requires biophysical studies that are often best performed in aqueous solutions. However, the core structure of topopyrone is largely hydrophobic, limiting its solubility in water. To overcome this, researchers have designed and synthesized water-soluble derivatives to serve as mechanistic probes. researchgate.net

A key example is a water-soluble derivative of topopyrone that was specifically created for Nuclear Magnetic Resonance (NMR) studies to elucidate its binding mode with DNA oligonucleotides. researchgate.net While the specific modification to impart water solubility to this particular derivative isn't detailed in the abstract, common strategies involve the introduction of charged functional groups (like carboxylates or ammonium (B1175870) salts) or hydrophilic chains such as polyethylene (B3416737) glycol (PEG). chemrxiv.orgnih.gov

The NMR studies with this water-soluble topopyrone derivative revealed that it can intercalate between cytosine-guanine (CG) base pairs in a DNA double helix. researchgate.net The research also showed that the derivative has a strong tendency to self-associate and can bind externally to the DNA backbone, which may be a preliminary step before intercalation. researchgate.net The creation of this probe was thus instrumental in providing a structural model of the drug-DNA complex, a critical piece of information for understanding its biological function. researchgate.net

Mechanistic Biological Activity of Topopyrone D

Dual Interaction with DNA Topoisomerases

Topopyrone D is a member of the topopyrone class of fungal natural products, which includes topopyrones A, B, and C. nih.gov A defining characteristic of these compounds, including this compound, is their rare ability to act as dual poisons for both human DNA topoisomerase I and topoisomerase II. nih.govacs.org This dual inhibitory action is the cornerstone of their biological effect. While initial studies identified topopyrones as selective inhibitors of topoisomerase I, subsequent and more detailed biochemical characterizations revealed their capacity to poison topoisomerase II as well. nih.govnih.gov

This compound functions as a topoisomerase I "poison" rather than a simple enzyme inhibitor. nih.govnih.gov This distinction is crucial: instead of merely preventing the enzyme from binding to DNA or carrying out its function, a poison traps the enzyme in an intermediate stage of its catalytic cycle. nih.gov Specifically, this compound stabilizes the covalent binary complex formed between topoisomerase I and DNA. nih.gov In this complex, the enzyme has introduced a single-strand break in the DNA and remains covalently attached to the 3'-end of the broken strand. nih.gov By preventing the re-ligation of the DNA strand, this compound leads to an accumulation of these stalled complexes, which can ultimately trigger lethal DNA damage and cell death. nih.gov The pyrone ring is considered a fundamental structural feature for this inhibitory effect. researchgate.net

| Compound | IC50 (ng/ml) for Topoisomerase I Inhibition* |

| Topopyrone A | 1.22 nih.gov |

| Topopyrone B | 0.15 nih.gov |

| Topopyrone C | 4.88 nih.gov |

| This compound | 19.63 nih.gov |

| Camptothecin | 0.15 nih.gov |

| Data reflects the concentration required to inhibit 50% of recombinant yeast growth dependent on human topoisomerase I expression. |

Parallel to its effect on topoisomerase I, this compound also acts as a poison for human topoisomerase II. nih.govacs.org The mechanism is analogous, involving the stabilization of a covalent binary complex between the enzyme and DNA. nih.gov Topoisomerase II functions by creating a transient double-strand break, passing another DNA segment through the break to resolve topological problems, and then re-ligating the broken strands. biorxiv.org Topoisomerase II poisons like this compound interfere with the re-ligation step, trapping the enzyme after it has cleaved the DNA and is covalently bonded to the 5' ends of the DNA break. mdpi.comnih.govnih.gov This results in an increase in stabilized Top2-DNA cleavage complexes (Top2cc), which are highly cytotoxic lesions. mdpi.comnih.gov

The ability of topopyrones to poison both types of topoisomerases is an uncommon feature among topoisomerase-targeting agents. nih.gov The fundamental poisoning mechanism—stabilizing the enzyme-DNA cleavage complex—is the same for both enzymes. mdpi.comnih.gov However, the specific complexes being stabilized differ according to the distinct catalytic cycles of the enzymes: a single-strand break with a 3'-covalent link for topoisomerase I versus a double-strand break with two 5'-covalent links for topoisomerase II. nih.gov

Topoisomerase II Poisoning: Stabilization of Covalent Binary Complexes

DNA Binding and Intercalation Properties

Beyond its interactions with topoisomerases, the mechanism of this compound also involves direct binding to the DNA double helix. nih.gov This interaction is primarily characterized by intercalation, where the planar ring system of the molecule inserts itself between the base pairs of the DNA.

The formation of the Topopyrone-DNA complex has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy on a water-soluble topopyrone derivative. nih.gov These studies confirmed that the topopyrone molecule binds directly to DNA oligonucleotides. nih.gov An interesting aspect of this interaction is the strong tendency of the topopyrone derivative to self-associate in solution. nih.gov In the presence of DNA, a portion of the ligand molecules intercalates into the double helix, while others are found to stack externally along the ionic surface of the DNA's phosphoribose backbone. nih.gov This external binding is hypothesized to be a preliminary step in the full intercalation process. nih.gov

Detailed analysis has revealed specific characteristics of topopyrone's intercalation. nih.gov The molecule shows a preference for intercalating into Cytosine-Guanine (CG) base pairs. nih.govresearchgate.net The dynamics of this process are notably rapid; at room temperature, there is a fast chemical exchange between the free and DNA-bound states, indicating a short residence time for the molecule within the double helix. nih.gov By lowering the temperature, the exchange process slows, allowing for the measurement of the complex's lifespan. nih.gov

| Property | Observation |

| Binding Mode | Intercalation into the DNA double helix. nih.gov |

| Preferred Binding Site | CG (Cytosine-Guanine) base pairs. nih.govresearchgate.net |

| Intercalation Dynamics | Fast chemical exchange at room temperature, indicating a short residence time. nih.gov |

| Mean Lifetime of Complex | Approximately 7 milliseconds at 15°C. nih.gov |

| Pre-intercalation Step | External stacking on the DNA surface may precede intercalation. nih.gov |

Studies on DNA-Ligand Complex Formation

Cellular Effects and Molecular Targets in Pre-clinical Models

This compound, a naturally derived polyketide, has been identified as a bioactive compound with notable effects on key cellular processes, particularly those involved in DNA topology and cell proliferation. zfin.orgnih.gov Isolated from fungal strains, its mechanism of action has been a subject of pre-clinical investigation, revealing its role as a modulator of DNA topoisomerases and a potent cytotoxic agent against cancerous cells. zfin.orgnih.gov

Inhibition of Yeast Growth Expressing Human Topoisomerase I

The initial discovery and characterization of this compound involved a screening program that utilized a recombinant yeast strain engineered to be dependent on human topoisomerase I for its growth. nih.gov This model provides a specific system to identify compounds that selectively target the human enzyme. In this assay, this compound demonstrated clear inhibitory effects on the growth of this specialized yeast strain. nih.gov

The potency of this inhibition was quantified by its half-maximal inhibitory concentration (IC50). This compound showed an IC50 value of 19.63 ng/mL. nih.gov This finding was part of a broader study that also evaluated its structural analogs, Topopyrones A, B, and C, which exhibited varying degrees of potency. nih.gov The activity of Topopyrone B, for instance, was noted as being comparable to that of Camptothecin, a well-known topoisomerase I inhibitor. nih.gov

Table 1: Inhibitory Activity of Topopyrones on Recombinant Yeast Growth Dependent on Human Topoisomerase I

| Compound | IC50 (ng/mL) nih.gov |

|---|---|

| Topopyrone A | 1.22 |

| Topopyrone B | 0.15 |

| Topopyrone C | 4.88 |

| This compound | 19.63 |

Cytotoxicity in Tumor Cell Lines (in vitro studies)

Consistent with its activity as a topoisomerase inhibitor, this compound has demonstrated cytotoxic effects in in vitro studies. nih.gov Research has confirmed that this compound, along with its related analogs (Topopyrones A, B, and C), was cytotoxic to all tumor cell lines against which it was tested. nih.govresearchgate.net This broad-spectrum activity highlights its potential as an antineoplastic agent.

While the initial reports confirm its general cytotoxicity, detailed data specifying the IC50 values across a wide panel of distinct human tumor cell lines are not extensively detailed in the primary literature abstracts. nih.govresearchgate.net The consistent observation, however, is that the compound effectively inhibits the proliferation of cancerous cells in vitro. nih.govresearchgate.net

Table 2: In Vitro Cytotoxicity of this compound

| Compound | Tested Cell Lines | Finding | Source(s) |

|---|

| This compound | Multiple tumor cell lines | Cytotoxic to all tested lines | nih.govresearchgate.net |

Effects on DNA Relaxation and Cleavage

The primary molecular target of this compound is DNA topoisomerase. zfin.orgfigshare.comubc.ca These enzymes are crucial for resolving topological stress in DNA that arises during replication, transcription, and repair. beilstein-journals.orgwikipedia.org They function by creating transient breaks in the DNA backbone. beilstein-journals.orgwikipedia.org

Initial studies showed that this compound inhibits the relaxation of supercoiled pBR322 DNA by human DNA topoisomerase I, but not by human DNA topoisomerase II. nih.gov This suggested a selective inhibition of topoisomerase I. nih.gov However, more detailed subsequent biochemical analyses have revealed that topopyrones, including this compound, are in fact dual poisons of both human DNA topoisomerase I and topoisomerase II. acs.orgnih.gov

Rather than simply preventing the enzyme from binding to DNA, this compound acts as a "poison." This means it stabilizes the transient "cleavable complex" that forms between the topoisomerase enzyme and the DNA strand after the DNA has been cut. researchgate.netdrugbank.com By trapping this intermediate, the compound prevents the re-ligation of the broken DNA strand, leading to an accumulation of single- or double-strand DNA breaks. researchgate.netdrugbank.com This stabilization of the enzyme-DNA complex is the critical mechanism behind its cytotoxic effects. researchgate.net Further research using NMR on a water-soluble topopyrone derivative indicated that the molecule can intercalate between the base pairs of the DNA double helix, a common feature of many topoisomerase poisons. researchgate.net

Investigation of Associated Cellular Pathways (e.g., DNA Damage Response)

The accumulation of stabilized cleavable complexes and subsequent DNA strand breaks induced by this compound inevitably triggers the cell's DNA Damage Response (DDR) pathway. pensoft.netsigmaaldrich.com The DDR is a complex signaling network that cells activate to detect DNA lesions, halt the cell cycle to allow time for repair, and initiate repair processes. pensoft.netifom.eu

When this compound acts as a topoisomerase poison, the resulting irreversible DNA breaks are recognized by sensor proteins of the DDR network, such as the ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia–telangiectasia and Rad3-related) kinases. nih.govsigmaaldrich.com Activation of these central kinases initiates a signaling cascade that phosphorylates numerous downstream effector proteins. pensoft.netnih.gov This cascade coordinates a halt in cell cycle progression, preventing the cell from entering mitosis with damaged DNA. ifom.eu If the DNA damage is too extensive to be repaired, the DDR can signal the cell to undergo programmed cell death, or apoptosis, which is the ultimate basis for the cytotoxic activity of topoisomerase poisons in cancer therapy. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Topopyrones

Influence of Fused 1,4-Pyrone Ring Orientation on Topoisomerase Poisoning Potency

Topopyrones are capable of acting as poisons for both topoisomerase I (Top1) and topoisomerase II (Top2). nih.govmdpi.com SAR studies have aimed to define a pharmacophore that can effectively stabilize the covalent complexes of both Top1 (Top1cc) and Top2α (Top2αcc). nih.govmdpi.com The spatial arrangement of the pyrone ring relative to the anthraquinone (B42736) core plays a crucial role in this dual inhibitory activity. nih.gov The removal of the pyrone ring leads to a complete loss of antiproliferative activity, highlighting its essential role in the drug's potency. researchgate.net

For instance, Topopyrone D features an angularly fused 1,4-pyrone ring. ebi.ac.uk It has been suggested that topopyrones B and D can be converted from topopyrones A and C, respectively, through a Wessely-Moser type rearrangement, which alters the ring fusion pattern. researchgate.netebi.ac.uk This inherent chemical relationship underscores the influence of the pyrone ring's position on the molecule's biological function.

Role of Halogenation (e.g., Chlorine) in Modulating Biological Activity

The presence and position of halogen substituents, particularly chlorine, on the topopyrone scaffold are key modulators of their biological activity. acs.orgnih.gov Halogenation can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. numberanalytics.com

Topopyrones A and B are distinguished from their counterparts, Topopyrone C and D, by the presence of a chlorine atom. researchgate.netebi.ac.ukrsc.orgnih.gov Specifically, Topopyrone A and B contain a chloro group at the C7 position, which is distant from the pyrone ring. rsc.orgnih.gov Biochemical studies have revealed that these halogenated derivatives exhibit distinct activity profiles. For example, Topopyrone B, a chlorinated analog, has shown potent inhibitory activity against both topoisomerase I and II. researchgate.net

Systematic SAR Investigations of this compound and its Derivatives

Systematic structure-activity relationship (SAR) studies on this compound and its derivatives have provided valuable insights into the structural requirements for their biological activity. researchgate.netebi.ac.ukrsc.orgubc.caunizwa.edu.ommdpi.com These investigations have explored modifications at various positions of the topopyrone scaffold to understand their impact on cytotoxicity and topoisomerase inhibition.

One key finding from SAR studies is the role of the hydroxyl groups. The removal of the hydroxyl groups at the 5 and 9 positions of topopyrone C, a close analog of this compound, resulted in increased cytotoxic potency and a greater ability to stabilize topoisomerase-mediated cleavage. researchgate.net This suggests that these hydroxyl groups may be detrimental to the drug's activity. researchgate.net

The pyrone ring and a polar group at position 11 have been identified as fundamental structural features for topoisomerase I inhibitory effect and are also consistent with cytotoxic activity. researchgate.net The total synthesis of this compound and its analogs has been crucial for enabling these detailed SAR studies. ubc.canih.govacs.org The development of synthetic routes has allowed for the creation of various derivatives to probe the structure-activity landscape. ebi.ac.uknih.govacs.org

Table 1: SAR Findings for Topopyrone Derivatives

| Modification | Effect on Activity | Reference(s) |

|---|---|---|

| Removal of 5- and 9-hydroxyl groups | Increased cytotoxic potency and topoisomerase cleavage stabilization | researchgate.net |

| Removal of the pyrone ring | Complete loss of antiproliferative activity | researchgate.net |

| Presence of a polar group at position 11 | Fundamental for topoisomerase I inhibition | researchgate.net |

| Conversion between angular and linear fusion | Alters biological potency | researchgate.netebi.ac.uk |

| Introduction of a chlorine atom at C7 | Modulates potency as a topoisomerase poison | acs.orgnih.govresearchgate.net |

Computational and Modeling Approaches for SAR Elucidation

Computational and molecular modeling techniques have become increasingly valuable for elucidating the structure-activity relationships of topoisomerase inhibitors like this compound. mdpi.com These in silico methods provide insights into the molecular interactions between the drug, DNA, and the topoisomerase enzyme, helping to explain the observed biological activities of different derivatives.

Molecular docking studies, for instance, can predict the binding modes of topopyrones within the topoisomerase-DNA cleavage complex. imist.manih.gov These models can help identify key amino acid residues in the enzyme that interact with the inhibitor, as well as the role of specific functional groups on the drug molecule in establishing these interactions. For example, computational studies on other topoisomerase inhibitors have successfully used methods like Density Functional Theory (DFT) and molecular docking to explore the structural and thermodynamical properties of the drugs and their interactions with the target enzyme. nih.gov

Furthermore, advanced techniques like all-atom molecular dynamics simulations can provide a dynamic view of the stability and conformational changes of the drug-DNA-enzyme complex over time. mdpi.com By analyzing trajectories, researchers can identify stable interactions, such as salt bridges, hydrogen bonds, and hydrophobic interactions, that contribute to the inhibitory mechanism. mdpi.com While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided context, the application of these methods to similar topoisomerase poisons demonstrates their potential to rationalize SAR data and guide the design of new, more potent analogs. imist.mascience.gov These computational approaches, when used in conjunction with experimental data, offer a powerful platform for understanding the intricate molecular basis of topopyrone activity.

Advanced Analytical Methodologies in Topopyrone D Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are fundamental to the structural elucidation of novel compounds like Topopyrone D. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of organic molecules such as this compound. numberanalytics.comweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including the number and types of atoms and their connections. numberanalytics.comoxinst.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the proton and carbon frameworks of the molecule. researchgate.net

For more complex structures, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. numberanalytics.comresearchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. numberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections between protons and carbons, helping to piece together the complete molecular puzzle. numberanalytics.com These advanced NMR methods are essential for the unambiguous structural assignment of complex natural products like this compound. researchgate.netlibretexts.org

Table 1: Key NMR Techniques in Structural Elucidation

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| ¹H NMR | Provides information on the number and chemical environment of protons. | Initial characterization of the proton skeleton. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Determination of the carbon framework. |

| COSY | Establishes correlations between coupled protons. | Mapping the proton-proton connectivity within the molecule. |

| HSQC | Correlates protons to their directly attached carbons. | Assigning specific protons to their corresponding carbons. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Assembling the complete molecular structure by connecting different fragments. |

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information for identifying and quantifying metabolites. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. wur.nl When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a potent tool for analyzing complex biological samples. ijpras.com

Tandem mass spectrometry (MS/MS) further enhances metabolite identification by fragmenting a selected precursor ion and analyzing the resulting product ions. wur.nl This fragmentation pattern provides structural information that can be used to elucidate the structure of unknown metabolites. mdpi.com Techniques like multiple reaction monitoring (MRM) are highly sensitive and selective for quantifying known metabolites, even at low concentrations in biological matrices. ijpras.com These MS-based approaches are vital for studying the metabolic fate of compounds like this compound. lcms.cz

Advanced Chromatographic Methods for Purification and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical and chemical analysis. humanjournals.comnjlabs.com It is employed for a broad range of applications, including impurity analysis, quality control of ingredients, and monitoring environmental pollutants. thermofisher.combiomedpharmajournal.orgphenomenex.blog In the context of this compound research, HPLC is essential for determining the purity of synthesized or isolated compounds and for quantifying their concentration in various samples. njlabs.com The high resolution and sensitivity of HPLC make it an indispensable tool for both qualitative and quantitative analysis. humanjournals.com

Table 2: Applications of HPLC in Chemical Research

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Purity assessment, impurity profiling, quality control, stability testing. njlabs.comphenomenex.blog |

| Food & Beverage | Analysis of additives, contaminants, and nutritional components. phenomenex.blog |

| Environmental | Detection of pollutants in water and soil. thermofisher.comphenomenex.blog |

| Clinical Research | Analysis of drugs and metabolites in biological fluids. phenomenex.blog |

Preparative Chromatography for Compound Isolation

While analytical chromatography focuses on identifying and quantifying compounds, preparative chromatography is used to isolate and purify larger quantities of a specific substance from a mixture. rotachrom.com The goal is to obtain the compound of interest at a high level of purity for further studies, such as structural elucidation or biological testing. waters.com This technique can be scaled up from analytical methods, often by using larger columns and higher flow rates. lcms.cz Preparative chromatography is a critical step in natural product research, enabling the isolation of compounds like this compound from their original biological sources. nih.govwaters.com

Biochemical Assay Development for Topoisomerase Activity and DNA Interaction

Understanding the biological activity of this compound requires the development of specific biochemical assays. These assays are designed to measure the compound's effect on its molecular target, DNA topoisomerases, and its interaction with DNA. nih.gov

Assays to measure topoisomerase I activity often rely on the enzyme's ability to relax supercoiled DNA. nih.gov The conversion of supercoiled plasmid DNA to its relaxed form can be monitored by gel electrophoresis. nih.govresearchgate.net Inhibitors of topoisomerase I, like this compound, would prevent this relaxation. Similarly, topoisomerase II activity can be assessed through decatenation assays, which measure the enzyme's ability to separate interlocked DNA circles. nih.gov The development of high-throughput versions of these assays, often using microtiter plates, allows for the efficient screening of many compounds. inspiralis.com These biochemical assays are crucial for characterizing the potency and mechanism of action of topoisomerase poisons like the topopyrones. nih.govresearchgate.net Furthermore, studies on the interaction between this compound and DNA fragments can provide insights into how the compound alters DNA structure, which may contribute to its biological effects. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., isothermal titration calorimetry, surface plasmon resonance)

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat released or absorbed during a biomolecular binding event. malvernpanalytical.com This allows for the determination of the thermodynamic parameters of the interaction, providing a complete energetic profile of the binding process. harvard.edu In a typical ITC experiment, a solution of the ligand (in this case, this compound) would be titrated into a sample cell containing the target protein (e.g., topoisomerase I). The resulting heat changes are measured and used to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comharvard.edu

A key advantage of ITC is that it is a label-free, in-solution technique, meaning the interacting molecules are in their native state, providing a more accurate representation of the binding event. malvernpanalytical.com The thermodynamic data obtained from ITC can reveal the driving forces behind the binding. For instance, a negative enthalpy change suggests that the binding is driven by favorable bond formations, such as hydrogen bonds and van der Waals interactions. Conversely, a positive entropy change indicates that the binding is driven by the hydrophobic effect.

While specific ITC data for this compound is not available, the following table illustrates the type of thermodynamic data that could be obtained from such an experiment, based on studies of other small molecule inhibitors of enzymes.

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (K_D) | Data not available | µM |

| Stoichiometry (n) | Data not available | |

| Enthalpy (ΔH) | Data not available | kcal/mol |

| Entropy (ΔS) | Data not available | cal/mol/deg |

| Gibbs Free Energy (ΔG) | Data not available | kcal/mol |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is another powerful, label-free biophysical technique used to monitor biomolecular interactions in real-time. cytivalifesciences.com In an SPR experiment, one of the interacting molecules (the ligand, e.g., topoisomerase I) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.com

This real-time monitoring allows for the determination of the kinetic parameters of the interaction, including the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rate constants (K_D = k_off / k_on). This provides valuable information about the stability of the drug-target complex.

Research on other topoisomerase inhibitors has successfully utilized SPR to screen for and characterize their binding kinetics. researchgate.netdntb.gov.ua For example, a method has been described where topoisomerase I is immobilized on an SPR sensor chip to screen for inhibitors. researchgate.net While specific SPR data for this compound is not publicly available, the table below exemplifies the kinetic data that could be generated from such an analysis.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_on) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | Data not available | s⁻¹ |

| Binding Affinity (K_D) | Data not available | µM |

Future Research Directions and Translational Potential Pre Clinical Focus

Elucidation of Complete Biosynthetic Gene Clusters

While initial studies have successfully identified and heterologously expressed the topopyrone nonaketide synthase (PKS) gene, pnk2, from Phoma sp., the complete biosynthetic gene cluster (BGC) responsible for the production of Topopyrone D remains to be fully elucidated. The pnk2 gene is understood to encode the nonaketide synthase that initiates the assembly of the topopyrone core. However, the subsequent enzymatic machinery responsible for cyclization, tailoring reactions such as chlorination (in the case of Topopyrones A and B), and potential regulatory elements are likely encoded by adjacent genes within a dedicated BGC. colab.ws

Future research should focus on sequencing the genomic region flanking pnk2 to identify the full complement of genes involved in topopyrone biosynthesis. Techniques such as genome walking, long-read sequencing, and comparative genomics with other anthraquinone-producing fungi could accelerate this discovery. rsc.orgunipd.it Elucidation of the complete BGC will not only provide fundamental insights into the biosynthesis of this unique class of molecules but also enable combinatorial biosynthesis and metabolic engineering approaches to generate novel analogues with potentially improved efficacy or altered target specificity. Identifying and characterizing the halogenase responsible for the chlorination of topopyrones A and B is of particular interest, as these halogenated derivatives exhibit enhanced potency. colab.ws

Development of Novel Synthetic Strategies for Structural Complexity

Several total syntheses of this compound and its analogues have been successfully executed, often employing strategies such as directed aromatic functionalization and tandem reactions to construct the core anthraquinone (B42736) framework. acs.orgnih.gov These routes have been instrumental in confirming the structure of the natural products and providing material for initial biological evaluation. acs.orgnih.gov

However, to fully explore the structure-activity relationships (SAR) and develop next-generation topopyrone-based therapeutics, more efficient, scalable, and versatile synthetic strategies are required. Future synthetic endeavors should aim to develop modular approaches that allow for the late-stage diversification of the topopyrone scaffold. This would facilitate the rapid generation of a library of analogues with modifications at various positions, which is crucial for optimizing biological activity and pharmacokinetic properties. nih.gov The development of novel catalytic methods for the construction and functionalization of the anthraquinone core could also significantly improve the efficiency of these syntheses. colab.ws Furthermore, the synthesis of more complex analogues, including those with altered substitution patterns or entirely new heterocyclic rings fused to the core, could lead to the discovery of compounds with novel mechanisms of action or improved therapeutic indices.

Identification of New Biological Targets and Off-Targets in Disease Models

Currently, the primary known biological targets of this compound are DNA topoisomerases I and II. nih.gov While dual inhibition is a promising feature, a comprehensive understanding of its polypharmacology—the ability of a compound to interact with multiple targets—is crucial for its development as a therapeutic agent. nih.gov Future research should employ unbiased screening methods, such as chemical proteomics and affinity-based probes, to identify additional cellular targets of this compound in relevant disease models, particularly in cancer cell lines. mdpi.com

Identifying on-target and off-target interactions is critical for predicting both therapeutic efficacy and potential toxicities. mdpi.com For instance, understanding if this compound interacts with other proteins involved in DNA metabolism, cell cycle regulation, or apoptosis could reveal synergistic therapeutic effects or mechanisms of resistance. Conversely, identifying off-targets that could lead to adverse effects is a critical step in de-risking its clinical translation. nih.gov These studies will provide a more complete picture of the cellular effects of this compound and guide the design of analogues with improved target selectivity.

Exploration of Mechanistic Diversity among Topopyrone Analogues

Structure-activity relationship studies have begun to shed light on the structural features of topopyrones that are important for their activity as topoisomerase poisons. researchgate.netresearchgate.net For example, the orientation of the fused 1,4-pyrone ring and the presence of halogen substituents have been shown to significantly impact the potency of these compounds. researchgate.net

Future work should systematically explore the mechanistic diversity among a broader range of topopyrone analogues. This includes investigating how modifications to the anthraquinone core, the pyrone ring, and the substituent groups affect the dual inhibition of topoisomerases I and II. It is possible that certain analogues may exhibit a preference for one topoisomerase over the other, or they may act as catalytic inhibitors rather than poisons. bohrium.com Advanced biochemical and biophysical techniques, such as X-ray crystallography of drug-enzyme-DNA ternary complexes and detailed kinetic analyses, will be invaluable in elucidating these mechanistic nuances. acs.orgfrontiersin.org Understanding this mechanistic diversity will be key to developing analogues with tailored biological activities, such as selective inhibitors or compounds that can overcome resistance to existing topoisomerase-targeting drugs. researchgate.net

Role of this compound in Chemical Probe Development for DNA Topoisomerase Research

Chemical probes are essential tools for dissecting the complex biology of their target proteins in a cellular context. Given its well-defined interaction with both topoisomerase I and II, this compound represents an excellent starting point for the development of chemical probes to study these enzymes.

A key step in this direction would be the synthesis of a "probe-able" this compound analogue, for instance, by incorporating a reactive handle or a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) at a position that does not disrupt its binding to the topoisomerases. Such probes could be used in a variety of applications, including:

Target Engagement Studies: To quantify the extent to which this compound and its analogues bind to topoisomerases within living cells.

Pull-down Assays: To identify proteins that interact with the topoisomerase-drug complex, potentially revealing novel components of the DNA damage response pathway.

Imaging Studies: To visualize the subcellular localization of topoisomerases and how this is affected by drug treatment.

A study on a water-soluble derivative of topopyrone for NMR analysis of its interaction with DNA provides a foundation for designing such probes. nih.gov The development of a suite of this compound-based chemical probes would provide powerful tools for the broader cell biology and cancer research communities to investigate the multifaceted roles of DNA topoisomerases in health and disease.

Q & A

Q. What are the primary fungal sources for isolating Topopyrone D, and what methodologies are optimal for its extraction and purification?

this compound is predominantly isolated from fungal strains Phoma sp. and Penicillium sp. . Extraction typically involves solvent-based methods (e.g., ethyl acetate or methanol), followed by chromatographic purification using techniques like HPLC or column chromatography. Structural confirmation is achieved via NMR and mass spectrometry, with particular attention to its naphthochromene backbone and substituents (hydroxy groups at positions 5, 7, 9; methyl at position 2) .

Q. How does the structural configuration of this compound influence its mechanism as a topoisomerase I inhibitor?

The fused 1,4-pyrone ring and halogen substituents (e.g., chlorine in derivatives like Topopyrone B) are critical for stabilizing DNA-topoisomerase I covalent complexes. The orientation of the pyrone ring enhances intercalation into DNA, while hydroxy groups at specific positions mediate hydrogen bonding with the enzyme’s active site, as shown in biochemical assays .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its analogs?

High-resolution mass spectrometry (HRMS) and H/C NMR are indispensable for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended. Comparative analysis with analogs (e.g., Topopyrone C) requires tandem MS/MS for differentiating substituent patterns .

Advanced Research Questions

Q. In structure-activity relationship (SAR) studies of this compound derivatives, which structural modifications have shown significant impact on topoisomerase I/II inhibition potency?

Halogenation at position 2 (e.g., Cl in Topopyrone B) increases topoisomerase I inhibition by 3-fold compared to non-halogenated analogs. Conversely, replacing the methyl group with bulkier substituents reduces activity, suggesting steric hindrance limits enzyme binding. Derivatives with dual topoisomerase I/II inhibition (e.g., halogenated pyrone derivatives) require careful balancing of electronic and steric effects .

Q. What experimental strategies are recommended to address discrepancies in biochemical assay data when evaluating this compound’s enzyme inhibition across different studies?

Discrepancies often arise from variations in assay conditions (e.g., ATP concentration, pH). Standardizing protocols using reference inhibitors (e.g., camptothecin for topoisomerase I) and employing isothermal titration calorimetry (ITC) to measure binding affinities can resolve inconsistencies. Meta-analyses of published IC values should account for assay heterogeneity .

Q. How can in vitro and in vivo models be effectively integrated to assess the anticancer efficacy of this compound while minimizing translational gaps?

Use in vitro models (e.g., human cancer cell lines with CRISPR-edited topoisomerase I mutants) to validate target specificity. For in vivo studies, prioritize orthotopic xenografts over subcutaneous models to mimic tumor microenvironments. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) should guide dosing regimens to match clinical relevance .

Q. What are the key challenges in synthesizing this compound analogs with improved bioavailability, and how can they be methodologically addressed?

Poor aqueous solubility is a major barrier. Strategies include prodrug design (e.g., acetylating hydroxy groups) or nanoformulation (liposomes, polymeric nanoparticles). Synthetic routes should optimize regioselective halogenation using catalysts like Pd/Cu to avoid byproducts. Stability studies under physiological pH and temperature are critical .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate enzyme inhibition data using orthogonal assays (e.g., DNA relaxation assays vs. comet assays) .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to SAR studies. For example, prioritize derivatives with logP < 3 to enhance drug-likeness .

- Literature Review : Use PICO frameworks to structure queries (e.g., “In fungal metabolites [Population], how does this compound [Intervention] compare to camptothecin [Comparison] in topoisomerase I inhibition [Outcome]?”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.